N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide
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Overview
Description
N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of fentanyl analogues. It is known for its potent opioid analgesic properties and has been studied for its potential use in pain management. This compound is structurally related to fentanyl, a well-known synthetic opioid, and shares similar pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 1-(2-phenylethyl)piperidin-4-amine.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via alkylation reactions using appropriate reagents.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the identification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.
Industry: Utilized in the development of new synthetic opioids and as a standard in forensic toxicology.
Mechanism of Action
N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The compound’s analgesic effects are primarily mediated through the μ-opioid receptor, which is responsible for pain relief and euphoria.
Comparison with Similar Compounds
N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide is compared with other fentanyl analogues such as:
Acrylfentanyl: Similar in structure but has a different acyl group.
Acetylfentanyl: Contains an acetyl group instead of the prop-2-enamide group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
Uniqueness
The unique structural features of this compound, such as the phenylpropyl group and the prop-2-enamide moiety, contribute to its distinct pharmacological profile and potency compared to other fentanyl analogues.
List of Similar Compounds
- Acrylfentanyl
- Acetylfentanyl
- Butyrfentanyl
- Furanylfentanyl
- 4-Fluorobutyrfentanyl
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)18-16-10-13-19(14-11-16)12-6-9-15-7-4-3-5-8-15/h2-5,7-8,16H,1,6,9-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSHHBSPJQQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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